

A Comparative Analysis of Phylloquinone (Vitamin K1) Content in Plant-Based Sources

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Compound of Interest

Compound Name: *Phylloquinone*

Cat. No.: *B079835*

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This guide provides a comprehensive comparative analysis of **phylloquinone** (vitamin K1) content across a diverse range of plant species. **Phylloquinone**, a vital fat-soluble vitamin, plays a crucial role in blood coagulation and bone metabolism.[1][2] Its concentration in plants can vary significantly, influenced by factors such as species, geographical location, and maturation stage.[3][4] This document summarizes quantitative data, details experimental protocols for **phylloquinone** quantification, and provides a visual workflow to aid researchers in their understanding and application of this essential nutrient.

Quantitative Data Summary

The following table summarizes the **phylloquinone** content in various plant species, compiled from multiple sources. Green leafy vegetables are consistently the most potent sources of this vitamin.[2][5][6][7] It is important to note that cooking methods can affect **phylloquinone** levels; for instance, sautéing can increase the apparent content due to the addition of vitamin K-rich oils.[3][8]

Plant Category	Plant Species	Phylloquinone Content (μ g/100g)
Dark Green Leafy Vegetables	Kale (cooked)	561 - 1062
Collard Greens (cooked)	408	
Spinach (cooked)	380 - 525	
Swiss Chard (raw)	316	
Turnip Greens (cooked)	280	
Parsley (raw)	260	
Dandelion Greens (raw)	452	
Mustard Greens (cooked)	438	
Beet Greens (cooked)	368	
Green Vegetables	Broccoli (cooked)	102 - 180
Broccoli Raab (cooked)	241	
Brussels Sprouts	High concentrations	
Cabbage (green)	145	
Lettuce (Green Leaf)	126	
Lettuce (Romaine)	102.5	
Lettuce (Butterhead)	102	
Lettuce (Iceberg)	24.1	
Asparagus (cooked)	45.5	
Celery	29	
Other Vegetables	Okra (frozen)	46.9
Carrots (raw)	13	
Potatoes (cooked)	3	
Peppers (green, raw)	7.1	

Cucumber	16.4	
Radish	1.4	
Sweet Potato	1.8	
Fruits	Blueberries	14.7 - 27.2
Blackberries	14.7 - 25.1	
Papayas (raw)	3.8	
Legumes & Nuts	Mung Beans (sprouted, cooked)	14
Pine Nuts (dried)	15	
Cashews (raw)	9.7	
Red Kidney Beans (cooked)	7.5	
Hazelnuts	4	
Oils	Soybean Oil	High concentrations
Canola (Rapeseed) Oil	High concentrations	
Olive Oil	High concentrations	
Cottonseed Oil	Significant concentrations	
Herbs (dried)	Marjoram	High concentrations
Basil	High concentrations	
Thyme	High concentrations	
Oregano	High concentrations	

Disclaimer: Values are compiled from various sources and can vary based on preparation methods, plant variety, and growing conditions. The original sources should be consulted for specific details.

Experimental Protocols

The quantification of **phyloquinone** in plant matrices is predominantly achieved through reversed-phase high-performance liquid chromatography (HPLC).[3][9][10] The following protocol is a synthesized methodology based on established practices.

1. Sample Preparation and Extraction

- Homogenization: A representative sample of the plant material is homogenized to ensure uniformity. For some vegetables, cooking prior to analysis may disrupt the cell wall and improve **phyloquinone** release.[3]
- Extraction: The homogenized sample is extracted with a mixture of an organic solvent (e.g., hexane or a 2-propanol/hexane mixture).[8][10] Sonication can be employed to enhance the extraction efficiency by further disrupting the plant matrix.[10]
- Internal Standard: To correct for losses during sample preparation, a known amount of an internal standard, such as vitamin K1(25), is added to the sample before extraction.[8]

2. Purification

- Solid-Phase Extraction (SPE): The crude extract is purified using a silica-based solid-phase extraction column to remove interfering compounds.[8][10]
- Further Purification (if necessary): For complex matrices, additional purification steps like liquid-phase reductive extraction or reversed-phase SPE on a C18 column may be required.[10]

3. HPLC Analysis

- Chromatographic Separation: The purified extract is injected into a reversed-phase HPLC system equipped with a C18 column. The mobile phase typically consists of a mixture of organic solvents like acetonitrile, dichloromethane, and methanol.[10]
- Detection: **Phylloquinone** is detected using one of the following methods:
 - Fluorescence Detection with Post-Column Reduction: This is a highly sensitive method where the **phyloquinone** (a quinone) is chemically reduced to its fluorescent

hydroquinone form after separation on the HPLC column.[8][10][11][12] A post-column reactor containing a reducing agent like zinc is used for this purpose.[10][12]

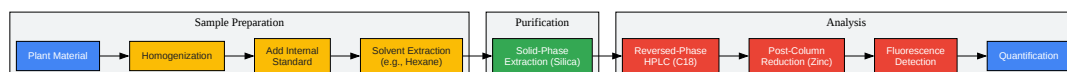
- Mass Spectrometry (MS/MS): LC-MS/MS offers high selectivity and sensitivity for the quantification of vitamin K1 and is increasingly being used.[13]
- UV Detection: While less sensitive than fluorescence or MS detection, UV detection can also be used.[10]

4. Quantification

- The concentration of **phyllloquinone** in the sample is determined by comparing the peak area of the analyte to that of the internal standard and a calibration curve prepared with known concentrations of **phyllloquinone** standards.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of **phyllloquinone** in plant samples.



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Caption: Experimental workflow for **phyllloquinone** quantification.

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